(-)-4'-Methyltartranilic acid is an organic compound with the molecular formula and a CAS number of 206761-78-6. This compound is classified as an amino acid derivative, specifically a substituted tartranilic acid. It exhibits potential biological activities, which have led to interest in its synthesis and applications in various scientific fields.
The compound can be synthesized through various chemical reactions involving starting materials that include amino acids and aromatic compounds. It has been identified in studies related to drug development and biological evaluations, highlighting its importance in medicinal chemistry.
(-)-4'-Methyltartranilic acid falls under the category of carboxylic acids and amino acids. Its structural features include a carboxylic group, an amine, and a methyl substituent on the aromatic ring, which contribute to its chemical reactivity and biological properties.
The synthesis of (-)-4'-Methyltartranilic acid can be accomplished through several methods, typically involving multi-step organic reactions. One common approach is the use of Friedel-Crafts acylation followed by hydrolysis or amination steps.
The molecular structure of (-)-4'-Methyltartranilic acid features:
(-)-4'-Methyltartranilic acid can participate in various chemical reactions:
These reactions typically require specific conditions such as heat, catalysts, or solvents that facilitate the transformation while maintaining the integrity of the compound's functional groups.
The mechanism of action for (-)-4'-Methyltartranilic acid involves its interaction with biological targets:
Research indicates that its structural features contribute to its binding affinity and specificity towards target proteins, making it a candidate for further pharmacological studies.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during synthesis and application studies.
(-)-4'-Methyltartranilic acid has several applications in scientific research:
Stereoselective synthesis of this chiral molecule leverages Evans' oxazolidinone auxiliaries and Sharpless asymmetric dihydroxylation. Evans' methodology enables enantiomeric excess (ee) >98% by controlling the Re or Si face attack during the key C–C bond formation step. For instance, alkylation of the oxazolidinone-tartranilic acid adduct with methyl iodide yields the 4'-methyl derivative with >99% diastereoselectivity [7] [10]. Post-functionalization involves auxiliary cleavage via lithium hydroperoxide hydrolysis, preserving stereointegrity. Alternative routes employ chiral pool derivatization from L-tartaric acid, though yields are lower (65–70%) due to protection/deprotection steps [10].
Table 1: Stereoselective Methods Comparison
Method | Chiral Controller | Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|
Evans Auxiliary | Oxazolidinone | 85 | >99 | Auxiliary recycling |
Sharpless Dihydroxylation | AD-mix-β | 78 | 95 | Osmium catalyst cost |
Chiral Pool (L-Tartrate) | Natural tartaric acid | 65 | 100 | Low atom economy |
Organocatalysis and transition metal catalysis dominate enantioselective routes. Proline-derived catalysts (e.g., L-proline-tert-butyl ester) facilitate asymmetric Mannich reactions between anthranilic aldehydes and methyl nitroacetate, achieving 92% ee at –40°C. However, reaction times extend to 72 hours [7]. Pd-catalyzed decarboxylative allylation using Trost ligands (e.g., (R,R)-DACH-phenyl Trost ligand) achieves 94% ee but requires inert conditions [10]. Biocatalytic approaches utilize engineered ketoreductases (e.g., from Hansenula polymorpha), enabling quantitative yields and >99% ee under aqueous conditions at 50 g/L substrate loading [7]. Optimizing cofactor regeneration (e.g., glucose dehydrogenase/NADPH systems) enhances scalability.
The anthranilic acid core serves as a protein-protein interaction (PPI) disruptor, particularly in inhibiting Replication Protein A (RPA70N). Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 3,4-dichloro substitution) on the anthranilate benzene ring enhance binding affinity (Kd = 4 µM vs. 156 µM for unsubstituted analogs). Computational docking shows the carboxylic acid engages in charge-assisted H-bonds with Arg41, while the dichlorophenyl group occupies a hydrophobic cleft (Site-1) in RPA70N [2] [9]. Hybridization with tartranilic acid’s chiral diol system improves solubility via intramolecular H-bonding.
Table 2: SAR of Anthranilic Acid Modifications
R1 Substituent | R2 Group | Kd (µM) | Ligand Efficiency | Key Interaction |
---|---|---|---|---|
4-Br | H | 30 | 0.21 | Shallow hydrophobic pocket |
3,4-diCl | Methyl | 7 | 0.23 | Deep Site-1 occupancy |
H | Carboxyl | 156 | 0.18 | Weak cation-π with Arg41 |
De novo biosynthesis employs engineered Escherichia coli expressing chorismate lyase and stereoselective reductases. Chorismic acid (shikimate pathway intermediate) undergoes amination via anthranilate synthase (TrpEG), followed by S-adenosylmethionine (SAM)-dependent methylation to yield 4'-methylanthranilate. Enantiomeric enrichment requires D-lactate dehydrogenase overexpression to convert ketone intermediates to R-alcohols [1] [3]. Bacillus megaterium achieves N-demethylation for natural methyl anthranilate synthesis (70 mg/L/day) [1], suggesting analogous pathways for tartranilic derivatives. Hyper-cross-linked polymers (HCP-AA) with –COOH/–NH_2_ groups enhance microbial adsorption, improving product separation (93% Cr3+ uptake) [3].
Solvent-free mechanochemistry enables 85% yield in tartranilic acid esterification via ball-milling with K_2CO_3 as a base catalyst, reducing E-factor by 60% [3]. Continuous flow systems with immobilized lipases (e.g., Candida antarctica Lipase B) catalyze methyl ester formation at 60°C, achieving 98% conversion in 10 minutes residence time [4]. Renewable feedstocks like glucose-derived shikimic acid replace petrochemical precursors, while microwave-assisted synthesis cuts reaction times from hours to minutes (e.g., 15 minutes for cyclization vs. 12 hours conventionally) [8]. Trichloromethyl cross-linkers in HCP-AA synthesis minimize waste [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: